3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole
Description
The compound 3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole is a pyrazole derivative featuring a fluorinated aromatic ring, a methyl-substituted pyrazole core, and an azetidine-carboxylate moiety. Its structural complexity arises from the integration of three key components:
- Pyrazole core: The 1-methyl-1H-pyrazole backbone provides a planar heterocyclic structure, enabling π-π stacking interactions and hydrogen bonding .
- 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances lipophilicity and may influence binding affinity in biological systems .
- Azetidine-carbonyl linker: The azetidine ring (a four-membered saturated heterocycle) introduces conformational rigidity, while the carbonyl group serves as a hydrogen bond acceptor .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-13-8-21-25(9-13)12-14-10-24(11-14)19(26)18-7-17(22-23(18)2)15-3-5-16(20)6-4-15/h3-9,14H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUANUUJLKBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-pyrazole represents a novel structure within the pyrazole class of compounds. Its unique molecular configuration suggests potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, characterized by a pyrazole core with fluorophenyl and azetidine substituents. The molecular formula is C₁₈H₁₈FN₃O, and it has a molecular weight of approximately 313.36 g/mol. These properties suggest it may exhibit significant interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with pyrazole structures often demonstrate a variety of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some studies have linked pyrazole derivatives to anticancer effects, inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, offering potential in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including our compound of interest. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-(4-fluorophenyl)-1-methyl... | 64 | E. coli |
| 3-(4-fluorophenyl)-1-methyl... | 32 | S. aureus |
Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 30 |
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that the compound could inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for its anti-inflammatory activity .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
- Interaction with DNA : Some studies suggest that pyrazoles can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Azetidine-Pyrazole Linkages
Key Observations :
- Compared to the methoxyphenoxy analogue (), the fluorophenyl group in the target compound may increase lipophilicity, favoring blood-brain barrier penetration .
Fluorophenyl-Substituted Pyrazoles
Key Observations :
- The target compound’s 1-methyl group eliminates tautomerism observed in non-methylated pyrazoles (), stabilizing its conformation .
- Unlike fipronil (), the target lacks sulfinyl or cyano groups, suggesting distinct biological targets .
Pyrazoles with Heterocyclic Linkers
Key Observations :
- The azetidine-carbonyl group in the target compound offers greater conformational flexibility compared to rigid acetyl-cyano derivatives () .
Preparation Methods
Cyclization with Methyl Hydrazine
Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones or β-keto esters with hydrazines. For the 1-methyl-3-(4-fluorophenyl)pyrazole subunit, a modified Kostanecki reaction is plausible.
-
Example Protocol :
| Starting Material | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-fluorobenzoylacetate | Methyl hydrazine | HCl | 78 | |
| 4-Fluorophenyl diketone | Hydrazine hydrate | AcOH | 65 |
Azetidine Moiety Preparation
Azetidine Ring Formation
Azetidines are typically synthesized via ring-closing reactions or cycloadditions . For the 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine subunit:
Functionalization at Position 3
-
Mannich Reaction : Condense azetidine with formaldehyde and 4-methylpyrazole to install the methylpyrazole side chain.
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling for direct C–N bond formation, though this requires pre-functionalized azetidine.
Key Consideration : Steric hindrance at the azetidine nitrogen necessitates careful selection of protecting groups during functionalization.
Coupling Strategies
Carbonyl Linkage Formation
The final step involves coupling the pyrazole-5-carbonyl chloride with the azetidine amine.
Purification Challenges
-
Isomer Separation : Chromatography (silica gel, hexane/EtOAc) resolves regioisomers from cyclization steps.
-
Recrystallization : Ethanol/water mixtures (40–65% alcohol) effectively purify the final compound, as demonstrated in analogous pyrazole syntheses.
Table 2: Coupling Reaction Optimization
| Coupling Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | NaOH/CH₂Cl₂ | CH₂Cl₂ | 62 | 95 |
| EDCl/HOBt | DMF | DMF | 85 | 99 |
Optimization and Industrial Scalability
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodology: Multi-step synthesis involving (1) Vilsmeier–Haack formylation for pyrazole ring construction (adapted from substituted pyrazole syntheses ), (2) click chemistry for azetidine-pyrrole linkage (e.g., copper-catalyzed azide-alkyne cycloaddition ), and (3) amide coupling using carbodiimide reagents (e.g., EDC/HOBt).
- Optimization: Adjust reaction temperatures (50–80°C for cycloadditions ), solvent polarity (THF/water mixtures ), and catalyst loading (e.g., CuSO₄/ascorbate for click chemistry ). Monitor purity via TLC/HPLC at each step .
Q. Which spectroscopic techniques are critical for structural validation?
- Key Techniques:
- NMR: ¹H/¹³C NMR to confirm fluorophenyl, methylpyrazole, and azetidine substituents (e.g., δ 7.2–7.8 ppm for fluorophenyl protons ).
- X-ray Crystallography: Resolve stereochemistry of the azetidine-carbonyl group (see analogous pyrazole-azetidine structures ).
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error ).
Q. How can preliminary biological activity be screened?
- Approach: Use in vitro assays targeting kinases or GPCRs (common for fluorophenyl-pyrazole derivatives ). For example:
- Enzyme Inhibition: Measure IC₅₀ against COX-2 or TNF-α (fluorophenyl-pyrazoles show anti-inflammatory activity ).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ <10 µM for similar compounds ).
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
- Analysis:
- Dynamic NMR: Investigate conformational flexibility of the azetidine ring (e.g., chair-to-chair inversion ).
- DFT Calculations: Compare theoretical/experimental chemical shifts (B3LYP/6-31G* level ).
- Crystallography: Confirm spatial arrangement of substituents (e.g., dihedral angles between pyrazole and azetidine ).
Q. What computational methods predict binding modes with biological targets?
- Protocol:
- Molecular Docking (AutoDock Vina): Dock into ATP-binding pockets (e.g., CDK2 or EGFR kinases ). Prioritize poses with fluorophenyl in hydrophobic pockets.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes (20 ns trajectories, RMSD <2 Å ).
- Free Energy Perturbation: Calculate ΔΔG for substituent modifications (e.g., methylpyrazole vs. trifluoromethyl ).
Q. How to design experiments for reaction mechanism elucidation?
- Strategies:
- Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to track acyl transfer steps .
- Kinetic Studies: Monitor intermediates via stopped-flow NMR (e.g., azetidine ring-opening kinetics ).
- Trapping Experiments: Identify transient species with TEMPO or other radical scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
